6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole
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Overview
Description
6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole is a synthetic organic compound with the molecular formula C12H12BrFN2O It is characterized by the presence of a bromine atom at the 6th position, a fluorine atom at the 4th position, and a tetrahydropyran-2-yl group attached to the 1st position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The fluorine atom is introduced at the 4th position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Tetrahydropyran-2-yl Group Introduction: The tetrahydropyran-2-yl group is attached to the 1st position of the indazole ring through a nucleophilic substitution reaction using tetrahydropyranyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the tetrahydropyran-2-yl group, contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-5-fluoro-1-tetrahydropyran-2-yl-indazole
- 4-Bromo-1-tetrahydropyran-2-yl-indazole
Uniqueness
6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole is unique due to the specific positions of the bromine and fluorine atoms, which influence its chemical reactivity and biological activity. The presence of the tetrahydropyran-2-yl group further enhances its stability and solubility, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H12BrFN2O |
---|---|
Molecular Weight |
299.14 g/mol |
IUPAC Name |
6-bromo-4-fluoro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H12BrFN2O/c13-8-5-10(14)9-7-15-16(11(9)6-8)12-3-1-2-4-17-12/h5-7,12H,1-4H2 |
InChI Key |
HXJZYTLSTVBJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=CC(=C3)Br)F |
Origin of Product |
United States |
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